Methanesulfonamide, N-2-benzothiazolyl-
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Overview
Description
Methanesulfonamide, N-2-benzothiazolyl-, also known as N-(1,3-benzothiazol-2-yl)methanesulfonamide, is a compound with the molecular formula C8H8N2O2S2 and a molecular weight of 228.293 g/mol . This compound is part of the benzothiazole family, which is known for its significant biological and pharmaceutical activities .
Preparation Methods
The synthesis of methanesulfonamide, N-2-benzothiazolyl-, typically involves the condensation of 2-aminobenzenethiol with methanesulfonyl chloride under basic conditions . The reaction is carried out in a suitable solvent such as dioxane, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methanesulfonamide, N-2-benzothiazolyl-, undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzothiazole derivatives .
Scientific Research Applications
Methanesulfonamide, N-2-benzothiazolyl-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanesulfonamide, N-2-benzothiazolyl-, involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it can inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methanesulfonamide, N-2-benzothiazolyl-, can be compared with other similar compounds such as:
Methanesulfonamide: A simpler compound with the formula CH3SO2NH2, used in various organic synthesis reactions.
N-(2-Benzothiazolyl)methanesulfonamide: A closely related compound with similar chemical properties and applications.
The uniqueness of methanesulfonamide, N-2-benzothiazolyl-, lies in its specific structure, which combines the methanesulfonamide group with the benzothiazole ring, providing it with distinct chemical and biological properties .
Biological Activity
Methanesulfonamide, N-2-benzothiazolyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and specific case studies that highlight the compound's efficacy in various biological contexts.
Synthesis of Methanesulfonamide, N-2-benzothiazolyl-
The synthesis of methanesulfonamide derivatives often involves the reaction of benzothiazole with methanesulfonyl chloride in the presence of a base. This method allows for the introduction of the benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically yields a high purity product, confirmed by spectroscopic methods such as NMR and IR.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including methanesulfonamide, N-2-benzothiazolyl-, exhibit significant antimicrobial activity. A study reported that benzothiazole compounds inhibit key enzymes such as dihydroorotase and DNA gyrase, which are critical for bacterial growth and replication . The Minimum Inhibitory Concentration (MIC) values for various derivatives have shown promising results against a range of pathogens, including Salmonella typhimurium and Klebsiella pneumonia.
Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives
Compound | Target Bacteria | MIC (μg/ml) |
---|---|---|
Methanesulfonamide, N-2-benzothiazolyl- | Salmonella typhimurium | 25–50 |
Benzothiazole derivative 4b | Klebsiella pneumonia | 25–50 |
Ethoxzolamide | E. coli | 30 |
Anti-inflammatory Properties
Benzothiazole derivatives have also been studied for their anti-inflammatory effects. Methanesulfonamide, N-2-benzothiazolyl- has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential use in treating inflammatory conditions .
Case Study: Inhibition of Cytokine Production
In a controlled study, cells treated with methanesulfonamide showed a significant reduction in IL-6 levels compared to untreated controls. This indicates its potential as an anti-inflammatory agent.
Antitumor Activity
Several studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to methanesulfonamide have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431 and A549 . The mechanism appears to involve cell cycle arrest and modulation of apoptosis-related proteins.
Table 2: Antitumor Efficacy of Benzothiazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Methanesulfonamide, N-2-benzothiazolyl- | A431 | 4 |
Compound B7 | A549 | 2 |
Lead compound 4i | H1299 | 3 |
Properties
CAS No. |
35607-92-2 |
---|---|
Molecular Formula |
C8H8N2O2S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C8H8N2O2S2/c1-14(11,12)10-8-9-6-4-2-3-5-7(6)13-8/h2-5H,1H3,(H,9,10) |
InChI Key |
IFAFHONNYUQKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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